3'-Deoxy-3'-formamido thymidine

Description

Classification and Significance of 3'-Modified Deoxynucleosides in Biochemical Research

Deoxynucleosides are fundamental units of DNA, each composed of a deoxyribose sugar, a phosphate (B84403) group, and one of four nucleobases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), or thymine (B56734) (T). wikipedia.org The 3'-hydroxyl group is of paramount importance as it enables the formation of phosphodiester bonds, which link nucleosides together to form the DNA strand. wikipedia.org

3'-modified deoxynucleosides are a class of synthetic molecules where the 3'-hydroxyl group is replaced by another chemical group. nih.gov This strategic modification has profound implications for their biochemical behavior. A primary consequence of this alteration is the termination of DNA chain elongation. mdpi.com DNA polymerases, the enzymes responsible for DNA synthesis, require a free 3'-hydroxyl group to add the next nucleotide to the growing DNA strand. When a 3'-modified nucleoside is incorporated, this process is halted.

This characteristic of chain termination makes 3'-modified deoxynucleosides invaluable tools in various biochemical and therapeutic applications. They are widely used to study the mechanisms of DNA replication and repair. llu.edu

The significance of 3'-modified deoxynucleosides extends to several key areas of research:

DNA Sequencing: The ability to terminate DNA synthesis at specific points is the foundational principle of the Sanger sequencing method. oup.com

Probing Enzyme Mechanisms: These analogs help in elucidating the active sites and mechanisms of DNA polymerases and other DNA-modifying enzymes. mdpi.com

Oligonucleotide Synthesis: Modified nucleosides are incorporated into synthetic DNA strands (oligonucleotides) to confer specific properties, such as increased stability against degradation by cellular enzymes called nucleases. oup.com

Below is an interactive table summarizing the classification of some 3'-modified deoxynucleosides and their significance.

| Modification at 3' Position | Example Compound | Significance in Biochemical Research |

| Azido (B1232118) (-N3) | Azidothymidine (AZT) | Potent chain terminator used in antiretroviral therapy. nih.govwikipedia.org |

| Hydrogen (-H) | Dideoxythymidine (ddT) | Used in early DNA sequencing methods and as a chain terminator. researchgate.net |

| Fluoro (-F) | 3'-Deoxy-3'-fluorothymidine (FLT) | Used in medical imaging (PET scans) to monitor cell proliferation. nih.gov |

| Methyl (-CH3) | 3'-C-Methyladenosine | Exhibits anticancer properties. nih.gov |

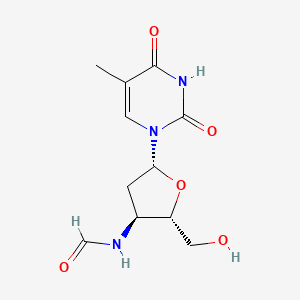

| Formamido (-NHCHO) | 3'-Deoxy-3'-formamido thymidine (B127349) | Serves as a probe for studying DNA polymerase activity and nucleic acid interactions. |

Historical Context and Evolution of 3'-Modified Thymidine Analogs in Nucleic Acid Chemistry

The exploration of modified nucleosides began in the mid-20th century, driven by the quest to understand the fundamental processes of life and to develop new therapeutic agents. nih.gov Early research focused on synthesizing analogs that could interfere with the replication of rapidly dividing cells, such as cancer cells and viruses.

The first wave of significant thymidine analogs included those with modifications at the 5-position of the pyrimidine (B1678525) ring, such as 5-bromodeoxyuridine (BrdU) and 5-fluorouracil. nih.govpnas.org These compounds were instrumental in studies of DNA synthesis and as chemotherapeutic agents. nih.gov

The focus then expanded to include modifications of the sugar moiety, particularly at the 2' and 3' positions. The synthesis of 3'-azido-3'-deoxythymidine (AZT), also known as zidovudine, in the 1960s was a landmark achievement. nih.gov Initially investigated as an anticancer agent, its potent activity against the human immunodeficiency virus (HIV) was discovered in the 1980s, revolutionizing the treatment of AIDS. nih.govwikipedia.org The success of AZT spurred intensive research into a wide array of 3'-modified nucleosides.

This led to the development of other important analogs, such as the dideoxynucleosides (ddNTPs), which became central to the chain-termination method of DNA sequencing developed by Frederick Sanger. oup.com Over the years, a diverse range of chemical groups have been introduced at the 3' position to fine-tune the biological activity, stability, and selectivity of these analogs. The evolution of these modifications reflects an increasing sophistication in understanding the structure-activity relationships of nucleosides and their interactions with cellular machinery. nih.govllu.edu The development of 3'-Deoxy-3'-formamido thymidine is a part of this ongoing effort to create novel molecular probes and potential therapeutic agents by systematically altering the structure of natural nucleosides.

Synthetic Methodologies and Chemical Transformations of this compound and its Precursors

The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and therapeutics. Among the vast array of modifications, alterations at the 3'-position of the deoxyribose sugar offer unique properties for probing nucleic acid structure and function. This compound is a modified nucleoside whose synthesis requires a strategic approach, beginning with the preparation of a key precursor, 3'-Amino-3'-deoxythymidine (B22303) (AdThd). This article details the chemical strategies for synthesizing AdThd, the subsequent formylation to introduce the formamido group, and the final integration of the modified nucleoside into oligonucleotides via phosphoramidite (B1245037) chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

123533-11-9 |

|---|---|

Molecular Formula |

C11H15N3O5 |

Molecular Weight |

269.25 g/mol |

IUPAC Name |

N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]formamide |

InChI |

InChI=1S/C11H15N3O5/c1-6-3-14(11(18)13-10(6)17)9-2-7(12-5-16)8(4-15)19-9/h3,5,7-9,15H,2,4H2,1H3,(H,12,16)(H,13,17,18)/t7-,8+,9+/m0/s1 |

InChI Key |

KYWJLEBKGOENJD-DJLDLDEBSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC=O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC=O |

Origin of Product |

United States |

Applications in Advanced Molecular Biology and Nucleic Acid Engineering

Development of DNA Synthesis Terminators for Research Applications

DNA synthesis terminators are indispensable for various molecular biology techniques, most notably DNA sequencing. These molecules, when incorporated by a DNA polymerase, halt the extension of the DNA strand, allowing for the determination of the nucleotide sequence.

Utilization in DNA Sequencing Methodologies (e.g., Sanger-like approaches with 3'-modified dNTPs)

The foundational Sanger sequencing method utilizes 2',3'-dideoxynucleoside triphosphates (ddNTPs) as chain terminators. oup.com In principle, 3'-Deoxy-3'-formamido thymidine (B127349) triphosphate could be investigated as an alternative terminator. The formamido group (-NHCHO) at the 3'-position would prevent the formation of the phosphodiester bond required for chain elongation. However, there is no available literature to confirm its synthesis or testing for this purpose. Studies on other 3'-modified dNTPs, such as 3'-O-methyl and 3'-thioamido derivatives, have shown that they can act as terminators, though their efficiency and the fidelity of their incorporation by DNA polymerases can vary. oup.comnih.gov For a 3'-formamido analog to be a viable sequencing terminator, it would need to be efficiently and specifically incorporated by a DNA polymerase without causing significant misincorporation. oup.com

Probing DNA Replication and Repair Mechanisms

Modified nucleotides are valuable tools for studying the complex processes of DNA replication and repair. By incorporating analogs that stall or alter the function of DNA polymerases and repair enzymes, researchers can gain insights into these fundamental cellular pathways. For instance, the incorporation of certain analogs can help to identify the specificities of different polymerases or to study the mechanisms of exonucleolytic proofreading. asm.org While 3'-Deoxy-3'-[18F]fluorothymidine ([18F]FLT) is used to measure cell proliferation and is related to DNA synthesis, there is no evidence to suggest that 3'-Deoxy-3'-formamido thymidine has been employed to probe DNA replication or repair mechanisms. nih.gov

Design of Modified Oligonucleotides for Targeted Molecular Probes

The chemical modification of oligonucleotides can enhance their properties for use as molecular probes, including their stability, hybridization affinity, and resistance to cellular nucleases.

Influence on Oligonucleotide Hybridization Properties and Stability

The introduction of modified nucleosides into an oligonucleotide can affect its ability to bind to a complementary DNA or RNA strand. The stability of the resulting duplex is often measured by its melting temperature (Tm). Modifications at the 3'-position can influence duplex stability. For example, oligonucleotides containing 3'-amino-3'-deoxy nucleosides have been shown to form stable duplexes with complementary DNA and RNA. researchgate.net The impact of a 3'-formamido group on the hybridization properties and stability of an oligonucleotide is currently unknown, as no studies have reported the synthesis and thermal denaturation analysis of oligonucleotides containing this specific modification.

Applications in Antisense and Gene Expression Modulation Research

Antisense oligonucleotides are designed to bind to specific mRNA sequences and modulate gene expression, typically by inhibiting protein translation or promoting mRNA degradation. fupress.netsemanticscholar.org Chemical modifications are often necessary to improve the efficacy of antisense agents by increasing their stability against nucleases and their binding affinity to the target RNA. oup.com While various 3'-modified nucleosides have been explored for these applications, there is no research available that describes the use of this compound in the context of antisense technology or gene expression modulation. The development of such an application would first require the synthesis of the modified nucleoside and its incorporation into oligonucleotides, followed by extensive in vitro and in cell-based assays to evaluate its activity and specificity. google.com

Q & A

Q. How does 3'-Deoxy-3'-[18F]fluorothymidine (FLT) serve as a PET tracer for cellular proliferation, and what enzymatic processes are involved in its intracellular retention?

FLT is phosphorylated by thymidine kinase 1 (TK1), an enzyme upregulated during the S-phase of the cell cycle, leading to intracellular retention of FLT-monophosphate (FLT-MP). This phosphorylation is proportional to DNA synthesis activity, making FLT a marker for proliferating cells. TK1 activity is tightly regulated, with minimal expression in quiescent cells, ensuring specificity for proliferating tissues like tumors. Methodologically, FLT-PET imaging protocols typically involve dynamic scanning for 60–120 minutes post-injection to capture tracer kinetics .

Q. What methodological approaches are recommended for quantifying thymidine kinase 1 (TK1) activity using FLT in preclinical studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold standard for quantifying TK1 activity by monitoring the conversion of FLT to FLT-MP. Key steps include:

- Sample preparation : Serum or cell lysates incubated with FLT under controlled pH and temperature.

- Chromatographic separation : Reverse-phase columns to isolate FLT and FLT-MP.

- Mass detection : Multiple reaction monitoring (MRM) for specific ion transitions (e.g., m/z 243→127 for FLT-MP). Calibration curves using isotopically labeled internal standards ensure precision .

Q. What are the advantages of using FLT over 18F-FDG in PET imaging for assessing treatment response in oncology?

FLT’s specificity for proliferation (via TK1) reduces false positives from inflammatory or metabolically active benign tissues, a common issue with 18F-FDG. For example, FLT uptake correlates strongly with Ki-67 indices in gliomas and lung tumors, whereas 18F-FDG uptake can be confounded by glucose metabolism in macrophages or stromal cells. FLT is particularly useful in post-therapy monitoring to distinguish residual tumor from necrosis .

Q. What synthetic routes are available for producing radiolabeled FLT, and what are their critical quality control parameters?

FLT is synthesized via nucleophilic substitution of a precursor (e.g., 3’-Nitro-3’-deoxythymidine) with [18F]fluoride. Critical steps include:

- Precursor preparation : Protection of the 5’-OH group with dimethoxytrityl (DMT) to prevent side reactions.

- Radiolabeling : Reaction in anhydrous acetonitrile with Kryptofix 222 as a phase-transfer catalyst. Quality control parameters: Radiochemical purity (>95% via HPLC), specific activity (>50 GBq/μmol), and absence of unreacted [18F]fluoride .

Advanced Research Questions

Q. How can researchers validate the specificity of FLT uptake as a biomarker for tumor proliferation in experimental models?

Validation requires correlating FLT-PET data with histopathological and molecular biomarkers:

- Co-registration : Align PET images with biopsy sites for direct comparison.

- Immunohistochemistry (IHC) : Quantify TK1 and Ki-67 expression in resected tumors.

- Kinetic modeling : Use compartmental analysis (e.g., Patlak plot) to distinguish transport-limited vs. phosphorylation-driven uptake. Studies in lung tumors demonstrated strong correlations between FLT standardized uptake values (SUV) and TK1 activity (R² >0.7) .

Q. What are the key considerations when designing a clinical trial to assess FLT PET as a prognostic imaging biomarker?

Key factors include:

- Endpoint selection : Use progression-free survival (PFS) or pathologic response as primary endpoints.

- Timing : Image at baseline and 1–2 weeks post-therapy to capture early metabolic changes.

- Standardization : Harmonize PET acquisition protocols (e.g., uptake time, reconstruction algorithms) across multicenter trials. A 2021 trial (NCT04554914) emphasized longitudinal FLT-PET to track thymidylate synthase inhibition during chemoradiation .

Q. How do nucleoside transport mechanisms affect FLT uptake in proliferating versus nonproliferating cells, and how should this influence experimental design?

FLT uptake depends on equilibrative nucleoside transporters (ENT1/2). Proliferating cells often upregulate ENT1, enhancing FLT influx. However, in vitro models may lack physiologic transport barriers, leading to overestimated uptake. To mitigate this:

- Use 3D spheroid or xenograft models to mimic in vivo transport conditions.

- Co-administer transport inhibitors (e.g., dipyridamole) to assess ENT contribution. Studies in colorectal xenografts showed ENT1 blockade reduced FLT uptake by 40%, highlighting its transport dependence .

Q. What strategies can address discrepancies between FLT PET imaging data and histopathological findings in cancer research?

Discrepancies arise from tumor heterogeneity, sampling bias, or timing mismatches. Solutions include:

- Image-guided biopsies : Use PET/CT fusion to target high-uptake regions.

- Multi-parametric imaging : Combine FLT-PET with diffusion-weighted MRI to assess cellularity.

- Longitudinal studies : Repeat imaging and biopsies at multiple timepoints. A glioma study resolved mismatches by co-registering FLT-PET with intraoperative MRI, improving concordance from 65% to 85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.